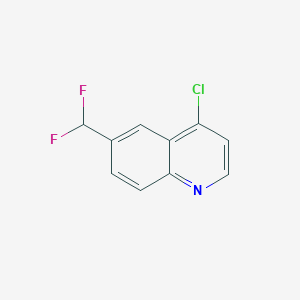

4-Chloro-6-(difluoromethyl)quinoline

Description

4-Chloro-6-(difluoromethyl)quinoline is a halogenated quinoline derivative featuring a chlorine atom at the 4-position and a difluoromethyl group (–CF₂H) at the 6-position of the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The introduction of fluorine-containing groups, such as difluoromethyl, enhances metabolic stability, lipophilicity, and bioavailability, making this compound a promising candidate for drug discovery and development . Its synthesis typically involves fluorination strategies, such as the use of Yarovenko’s reagent or NFSI (N-fluorobenzenesulfonimide), to introduce fluorine atoms at specific positions .

Propriétés

IUPAC Name |

4-chloro-6-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNJPEQGVFSQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277912 | |

| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248157-38-0 | |

| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2248157-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy for 4-Chloroquinolines

The synthesis of 4-chloroquinolines, including fluorinated derivatives, typically involves the cyclization of appropriate anilino-propanoic acid derivatives or their functional equivalents, followed by chlorination under oxidative conditions. This approach is well-documented in patent US4277607A, which describes a robust method to prepare 4-chloroquinolines substituted at positions 5, 6, 7, or 8 with groups such as hydrogen, methyl, halogen, trifluoromethyl, trifluoromethoxy, or trifluoromethylthio.

- Starting materials: β-(o-substituted anilino)-propanoic acids or their derivatives (acid chloride, anhydride, or ester).

- Chlorination agents: phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).

- Oxidation agents: iodine, oxygen (air), cupric chloride, or ferric chloride.

- Reaction conditions: heating the acid derivative with chlorinating and oxidizing agents at elevated temperatures (~90-95 °C).

- This process avoids unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines, improving yield and purity.

This method can be adapted to introduce a difluoromethyl group at the 6-position by selecting appropriate starting anilino acids bearing the difluoromethyl substituent ortho to the amino group.

Specific Considerations for 4-Chloro-6-(difluoromethyl)quinoline Preparation

While direct literature on this compound is limited, the preparation can be extrapolated from analogous processes involving trifluoromethyl or other fluorinated substituents at the 6-position.

Synthesis of β-(o-difluoromethylanilino)-propanoic acid

- Starting from o-difluoromethylaniline, react with a suitable α-bromo or α-chloropropanoic acid derivative to yield the β-(o-difluoromethylanilino)-propanoic acid intermediate.

-

- Treat the acid or its functional derivative with phosphorus oxychloride in the presence of iodine at 90-95 °C.

- The reaction proceeds via cyclization and chlorination to form this compound.

- The iodine acts as an oxidizing agent to facilitate the formation of the quinoline ring and the chlorine substitution at position 4.

-

- After reaction completion, quench with sodium bisulfite solution to remove excess iodine and phosphorus oxychloride.

- Filter and crystallize the product from methanol or an appropriate solvent to obtain pure this compound.

Reaction Conditions and Yield Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination agent | Phosphorus oxychloride (POCl₃) | Preferred for high yield and selectivity |

| Oxidizing agent | Iodine (I₂) | Facilitates ring closure and chlorination |

| Temperature | 90–95 °C | Controlled heating for optimal conversion |

| Reaction time | 30–60 minutes | Depends on scale and substrate purity |

| Quenching agent | Sodium bisulfite solution | Removes excess oxidants and chlorinating agents |

| Purification solvent | Methanol or ethyl acetate | Crystallization for product purity |

| Expected yield | ~80% (based on analogous trifluoromethyl quinolines) | High yield reported for similar compounds |

Alternative Synthetic Approaches

- Cyclization of 3-(chloroanilino)-propanoic acid derivatives in polyphosphoric acid followed by chlorination and oxidation can yield 4-chloroquinolines, but this method may produce unstable intermediates and lower yields.

- Nucleophilic aromatic substitution (SNAr) on preformed quinoline cores bearing leaving groups at position 4 can introduce chlorine, but this is less direct and may require multi-step synthesis.

- Direct fluorination or difluoromethylation of 4-chloroquinoline derivatives is challenging due to regioselectivity and may require specialized reagents like difluorocarbene precursors or electrophilic fluorinating agents, which are less commonly used for this target.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chlorination and cyclization (patent method) | β-(o-difluoromethylanilino)-propanoic acid | POCl₃, I₂, heat (90-95 °C) | High yield, direct synthesis | Requires preparation of acid precursor |

| Cyclization in polyphosphoric acid + chlorination | 3-(chloroanilino)-propanoic acid | Polyphosphoric acid, chlorination, oxidation | Established method | Formation of unstable intermediates, lower yield |

| Nucleophilic aromatic substitution | 4-haloquinoline | Chlorinating agents, nucleophiles | Versatile | Multi-step, less direct |

| Direct difluoromethylation | 4-chloroquinoline | Difluorocarbene or electrophilic fluorinating agents | Potential late-stage modification | Regioselectivity challenges, less common |

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: Palladium or copper catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Chloro-6-(difluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(difluoromethyl)quinoline involves its interaction with specific molecular targets:

DNA Gyrase and Topoisomerase IV: In antimicrobial applications, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death.

Enzyme Inhibition: In other applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The biological and physicochemical properties of quinoline derivatives are highly dependent on the substituents’ electronic and steric effects. Below is a comparison of 4-Chloro-6-(difluoromethyl)quinoline with structurally related compounds:

Key Observations :

- Solubility : Methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) substituents increase hydrophilicity compared to fluorinated groups, which may reduce membrane permeability .

- Multi-Fluorination : Compounds with multiple fluorine atoms (e.g., III.2.hA in ) show synergistic effects, enhancing both stability and target affinity .

Key Observations :

- Yarovenko’s reagent enables selective difluoromethylation but requires prolonged reaction times and higher temperatures, leading to moderate yields .

- Direct substitution with trifluoromethyl groups (e.g., via 3-amino-1-propanol) achieves higher yields but may lack regioselectivity .

Physicochemical Properties

| Property | This compound | 4-Chloro-6-(trifluoromethyl)quinoline | 4-Chloro-6-methoxyquinoline |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 3.8 | 2.6 |

| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.45 |

| Metabolic Stability | High (C–F bond resistance) | Very High | Moderate |

Key Observations :

Activité Biologique

Overview

4-Chloro-6-(difluoromethyl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This compound is characterized by a chloro group at the fourth position and a difluoromethyl group at the sixth position of the quinoline ring, which influences its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Gyrase and Topoisomerase IV : These bacterial enzymes are critical for DNA replication and transcription. The compound inhibits their activity, leading to bacterial cell death, making it a candidate for antimicrobial applications.

- Enzyme Inhibition : It may also inhibit various enzymes involved in disease pathways, contributing to its potential therapeutic effects.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Antibacterial Activity Against C. difficile

A study highlighted the efficacy of this compound against C. difficile, a significant cause of antibiotic-associated diarrhea. The compound exhibited a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL, comparable to standard treatments like Vancomycin. In vivo studies demonstrated that treatment with this compound significantly reduced bacterial counts in fecal samples and improved survival rates in infected mice .

Structure-Activity Relationships

Research into structure-activity relationships (SAR) has shown that modifications to the quinoline structure can significantly impact biological activity. The presence of the difluoromethyl group enhances the compound's ability to interact with bacterial enzymes, making it a promising scaffold for developing new antibacterial agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Substituents | Biological Activity |

|---|---|---|

| This compound | Cl, difluoromethyl | Strong antibacterial activity against C. difficile |

| 4-Chloro-6-(trifluoromethyl)quinoline | Cl, trifluoromethyl | Different chemical properties; less studied |

| 6-Chloro-4-oxoquinoline | Cl, keto group | Varies in reactivity; different applications |

Q & A

Q. Critical Factors :

- Temperature : Excessive heat during cyclocondensation can lead to side products (e.g., over-fluorinated derivatives).

- Catalyst Choice : Palladium catalysts enhance cross-coupling efficiency but require inert atmospheres to prevent decomposition .

How does the difluoromethyl group at position 6 affect the compound's electronic properties and reactivity compared to other halogen substituents?

Advanced Research Question

The difluoromethyl (-CF₂H) group significantly alters electronic properties:

- Electron-Withdrawing Effect : The -CF₂H group reduces electron density at position 6, enhancing electrophilic substitution reactivity at adjacent positions (e.g., position 5 or 7) .

- Hydrogen Bonding : Unlike trifluoromethyl (-CF₃), -CF₂H can participate in weak hydrogen bonding, influencing binding interactions with biological targets like enzymes .

Q. Comparative Reactivity :

| Substituent | Electronic Effect | Biological Stability |

|---|---|---|

| -Cl | Moderate EWG | High |

| -CF₃ | Strong EWG | Very High |

| -CF₂H | Moderate EWG | Moderate (H-bonding) |

Implications : The -CF₂H group balances reactivity and stability, making it suitable for drug candidates requiring metabolic resistance without excessive hydrophobicity .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- ¹H/¹³C NMR : Distinct signals for -CF₂H (δ ~5.8 ppm, triplet) and aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 240.0421) validates molecular formula .

- X-ray Crystallography : Resolves stereoelectronic effects of -CF₂H on quinoline ring planarity .

Advanced Tip : Use ¹⁹F NMR to monitor fluorinated intermediates during synthesis (e.g., δ -110 to -120 ppm for -CF₂H) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions often arise from structural variations or assay conditions. Strategies include:

- Structural Benchmarking : Compare activity of derivatives with standardized substituents (e.g., 4-Cl-6-CF₃-quinoline vs. 4-Cl-6-CF₂H-quinoline) to isolate substituent effects .

- Assay Optimization : Validate biological activity under controlled conditions (e.g., pH, temperature) to minimize false positives .

- Molecular Docking : Use computational models to predict binding modes with targets (e.g., p38α MAP kinase) and reconcile discrepancies between in vitro and in vivo results .

Case Study : A derivative showed inconsistent antimicrobial activity due to solubility variations in assay media. Reformulation with PEG-400 improved consistency .

What strategies are employed to enhance the bioavailability of this compound-based compounds in medicinal chemistry?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable esters at position 3 to improve membrane permeability .

- Fluorine Leverage : The -CF₂H group reduces basicity of adjacent amines, enhancing solubility at physiological pH .

- Co-crystallization : Co-formulate with cyclodextrins to increase aqueous solubility without altering activity .

Q. Data Insight :

| Derivative | LogP | Solubility (µg/mL) | Bioavailability (%) |

|---|---|---|---|

| Parent | 2.8 | 12 | 18 |

| Ester Prodrug | 1.5 | 85 | 42 |

How does the substitution pattern of this compound influence its interaction with biological macromolecules?

Advanced Research Question

Q. Experimental Validation :

- SAR Study : Replacing -Cl at position 4 with -OCH₃ reduced inhibitory activity against EGFR by 90%, highlighting the critical role of halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.